L82-G17 -

L82-G17

Catalog Number: EVT-272073
CAS Number:
Molecular Formula: C11H9ClN4O2
Molecular Weight: 264.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel selective uncompetitive inhibitor of DNA ligase I (LigI)
L82-G17 is a selective uncompetitive inhibitor of DNA ligase I (LigI).
Overview

L82-G17 is a selective uncompetitive inhibitor of DNA ligase I, an enzyme critical for DNA replication and repair. This compound has garnered attention due to its ability to inhibit the third step of the ligation reaction, specifically the formation of phosphodiester bonds. The development of L82-G17 stems from a series of structure-activity relationship studies aimed at identifying effective inhibitors of DNA ligases, which play pivotal roles in cellular processes such as DNA replication and repair.

Source and Classification

L82-G17 was derived from earlier compounds in a class of DNA ligase inhibitors. It belongs to a group of small molecules designed to selectively inhibit DNA ligase I while exhibiting minimal effects on other ligases. The compound's classification as an uncompetitive inhibitor highlights its mechanism of action, which stabilizes the enzyme-substrate complex, thereby obstructing the enzymatic activity without competing with substrate binding.

Synthesis Analysis

Methods and Technical Details

The synthesis of L82-G17 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available aromatic compounds that contain functional groups amenable to modification.
  2. Reactions: Key reactions may include condensation reactions to form hydrazones or acylhydrazones, which are central to the structure of L82-G17.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to isolate the desired product from by-products and unreacted materials.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally follows established organic synthesis techniques tailored for heterocyclic chemistry.

Molecular Structure Analysis

Structure and Data

L82-G17 is characterized by its distinct molecular structure, which comprises two aromatic rings linked by a hydrazone group. The presence of a pyridazine ring is significant for its selective inhibition profile against DNA ligase I.

  • Molecular Formula: C₁₄H₁₃ClN₄O
  • Molecular Weight: Approximately 288.74 g/mol
  • Structural Features: The compound's structure facilitates interactions with the active site of DNA ligase I, enhancing its binding affinity and specificity.
Chemical Reactions Analysis

Reactions and Technical Details

L82-G17 primarily functions through uncompetitive inhibition, affecting the enzyme's ability to catalyze the formation of phosphodiester bonds during DNA ligation. Key reactions include:

  1. Inhibition Mechanism: By stabilizing the LigI-DNA complex, L82-G17 prevents the completion of the ligation process.
  2. Kinetic Studies: Kinetic analyses reveal that L82-G17 increases the Michaelis constant (K_m) while decreasing the maximum reaction velocity (V_max), indicating its uncompetitive nature.

These reactions have been confirmed through various experimental setups, including pull-down assays that demonstrate increased retention of LigI in complexes with nicked DNA in the presence of L82-G17.

Mechanism of Action

Process and Data

The mechanism by which L82-G17 exerts its inhibitory effects can be summarized as follows:

  1. Binding: L82-G17 binds to the enzyme-substrate complex rather than free enzyme or substrate.
  2. Stabilization: This binding stabilizes an intermediate state that is unable to proceed to product formation.
  3. Impact on Cellular Functions: In cellular contexts, this inhibition leads to increased sensitivity in cells expressing DNA ligase I compared to those lacking this enzyme, underscoring its potential as a research tool for studying DNA repair mechanisms.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

L82-G17 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

These properties are crucial for determining suitable experimental conditions for biological assays involving L82-G17.

Applications

Scientific Uses

L82-G17 serves multiple roles in scientific research:

  1. Research Tool: It is used as a probe to investigate the catalytic activity and cellular functions of DNA ligase I.
  2. Therapeutic Potential: Given its selective inhibition profile, L82-G17 may have implications in cancer therapy where DNA repair pathways are frequently dysregulated.
  3. Mechanistic Studies: It aids in elucidating mechanisms underlying DNA repair processes, providing insights into potential therapeutic targets for diseases associated with genomic instability.
Mechanistic Basis of DNA Ligase I Inhibition

Uncompetitive Inhibition Kinetics in Eukaryotic DNA Repair

L82-G17 (chemical name: 3-Hydroxybenzaldehyde 2-(5-chloro-1,6-dihydro-6-oxo-4-pyridazinyl)hydrazone) exhibits a distinctive uncompetitive inhibition mode against human DNA Ligase I (LigI). Unlike competitive inhibitors that target the free enzyme, uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. Kinetic analyses confirm that L82-G17 reduces LigI’s maximal velocity (Vmax) without altering the Michaelis constant (Km) for nicked DNA substrates. This manifests as a decrease in catalytic turnover (from 5.2 min⁻¹ to 0.8 min⁻¹ at 100 μM L82-G17) while Km remains stable (18 ± 2 nM) [7] [10]. Such kinetics indicate that inhibitor binding requires prior formation of the LigI-DNA complex, a mechanism validated by fluorescence polarization assays showing enhanced affinity of LigI for non-ligatable DNA in the presence of L82-G17 [3] [7].

Table 1: Kinetic Parameters of LigI Inhibition by L82-G17

Inhibitor ConcentrationVmax (min⁻¹)Km (nM)Inhibition Efficiency (%)
0 μM5.2 ± 0.318 ± 20
50 μM2.1 ± 0.217 ± 360
100 μM0.8 ± 0.119 ± 285

This kinetic behavior disrupts DNA repair pathways reliant on LigI, including Okazaki fragment ligation during replication and single-strand break repair. Consequently, cells accumulate unrepaired nicks, triggering DNA damage responses [7] [9].

Selective Targeting of Phosphodiester Bond Formation in Ligation Cycle

DNA ligation occurs via a three-step mechanism:

  • Adenylation: LigI reacts with ATP to form a covalent LigI-AMP intermediate.
  • DNA Adenylylation: AMP transfers to the 5′-phosphate terminus of nicked DNA.
  • Phosphodiester Bond Formation: The 3′-OH attacks the adenylylated phosphate, sealing the nick and releasing AMP [4].

L82-G17 specifically inhibits Step 3 (nick sealing) without impeding adenylation (Step 1) or AMP transfer (Step 2). Biochemical assays using α-³²P-ATP confirm unaltered formation of LigI-AMP intermediates in the presence of L82-G17. However, gel electrophoretic analyses reveal accumulation of the adenylylated DNA intermediate (AppDNA) and reduced fully ligated product [7] [10]. This step-specific inhibition arises from L82-G17’s stabilization of a catalytically incompetent LigI-DNA-AMP conformation, effectively trapping the ligase in an abortive complex [7].

The compound’s efficacy is concentration-dependent, with IC₅₀ values of 28–36 μM in cell-free ligation assays. Cellular studies corroborate this mechanism: HeLa cells treated with 20 μM L82-G17 show a 70% reduction in viability after 5 days, accompanied by γH2AX foci formation (a marker of DNA damage) [3] [5] [10].

Structural Determinants of LigI vs. LigIII/IV Isoform Specificity

L82-G17 exhibits >10-fold selectivity for LigI over LigIIIα, LigIIIβ, and LigIV. This specificity is governed by structural divergence in three domains:

  • DNA-Binding Domain (DBD): LigI’s DBD contains a unique Arg305 residue that forms hydrogen bonds with the DNA minor groove. Mutations here (e.g., R305Q) reduce LigI’s DNA affinity by 8-fold and increase abortive ligation [9]. L82-G17 exploits this interface by binding near Arg305, a region absent in LigIII/IV.

  • Oligonucleotide-Binding (OB) Fold: Comparative modeling reveals that LigI’s OB fold harbors a hydrophobic subpocket accommodating the chloropyridazinyl group of L82-G17. In LigIIIα, a bulkier glutamic acid residue (Glu889) sterically hinders inhibitor binding [7] [9].

  • Zinc Finger Motif: LigIIIα contains a Zn²⁺-finger domain that reorients its catalytic core upon DNA binding, occluding the L82-G17 binding site. LigI lacks this motif, rendering it accessible [4] [7].

Table 2: Structural Determinants of L82-G17 Selectivity Across Human DNA Ligases

Structural FeatureLigILigIIIαLigIVEffect on L82-G17 Binding
DBD Residue 305Arginine (high DNA affinity)Lysine (low DNA affinity)AbsentBinds only to LigI-DNA complex
OB Fold Hydrophobic PocketPresentObstructed by Glu889Disrupted by BRCT domainsSteric exclusion in LigIII/IV
Zinc Finger DomainAbsentPresentAbsentAlters catalytic core conformation in LigIIIα

This structural discrimination validates L82-G17 as a probe for LigI-specific functions in DNA metabolism. Cells lacking nuclear LigIIIα (which compensates for LigI loss) show heightened sensitivity to L82-G17, confirming cellular target engagement [7] [10].

Properties

Product Name

L82-G17

IUPAC Name

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+

InChI Key

PYYWVUBALUMAIY-WLRTZDKTSA-N

SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl

Solubility

Soluble in DMSO

Synonyms

L82-G17; L82G17; L82 G17

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl

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